molecular formula C19H15FN4O3 B10885402 2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine

2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine

Cat. No.: B10885402
M. Wt: 366.3 g/mol
InChI Key: IYTRKSMCFLXLES-SSDVNMTOSA-N
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Description

4-[(2-Fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a benzaldehyde moiety, and a nitro-pyridyl hydrazone linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones

    Reduction: Alcohols and amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(2-fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-fluorobenzyl)oxy]benzaldehyde
  • 2-[(2-fluorobenzyl)oxy]benzaldehyde
  • 4-[(2-chlorobenzyl)oxy]benzaldehyde

Uniqueness

4-[(2-fluorobenzyl)oxy]benzaldehyde 1-(5-nitro-2-pyridyl)hydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluorobenzyl and nitro-pyridyl moieties allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

Molecular Formula

C19H15FN4O3

Molecular Weight

366.3 g/mol

IUPAC Name

N-[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C19H15FN4O3/c20-18-4-2-1-3-15(18)13-27-17-8-5-14(6-9-17)11-22-23-19-10-7-16(12-21-19)24(25)26/h1-12H,13H2,(H,21,23)/b22-11+

InChI Key

IYTRKSMCFLXLES-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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